6-(Chloromethyl)benzo[d]thiazole
Description
Significance of the Benzothiazole (B30560) Heterocyclic System as a Chemical Scaffold
The benzothiazole ring system, a fusion of a benzene (B151609) and a thiazole (B1198619) ring, is a prominent heterocyclic scaffold in the realm of chemistry and pharmacology. nih.govtandfonline.com This structural motif is a cornerstone in the development of a wide array of biologically active compounds. nih.govtandfonline.comcrimsonpublishers.com Its prevalence in medicinal chemistry stems from the diverse pharmacological activities exhibited by its derivatives, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. nih.govbibliomed.orgbenthamscience.com The aromatic nature of the benzothiazole system imparts a degree of stability, while the presence of nitrogen and sulfur atoms provides reactive sites for functionalization, making it a versatile building block in organic synthesis. bibliomed.org
The significance of the benzothiazole scaffold is underscored by its presence in numerous commercially available drugs. crimsonpublishers.com These include Riluzole, used in the treatment of amyotrophic lateral sclerosis, and Pramipexole, a dopamine (B1211576) agonist for Parkinson's disease. crimsonpublishers.com The ability of the benzothiazole core to be readily modified at various positions, particularly at the C-2 and C-6 positions, allows for the fine-tuning of its biological activity, making it a privileged structure in drug discovery. benthamscience.commdpi.com
Research Context of Halomethylated Aromatic and Heterocyclic Compounds
Halomethylated aromatic and heterocyclic compounds are a class of molecules that have garnered significant attention in synthetic organic chemistry. researchgate.netresearchgate.net The introduction of a halomethyl group, such as a chloromethyl group (-CH2Cl), onto an aromatic or heterocyclic ring provides a reactive handle for a variety of subsequent chemical transformations. researchgate.netgoogle.com This functional group can be readily converted into other functionalities, including alcohols (-CH2OH), aldehydes (-CHO), nitriles (-CH2CN), and ethers, thereby expanding the synthetic utility of the parent molecule. google.com
The chloromethylation of aromatic compounds, a classic example of a halomethylation reaction, has been extensively studied. researchgate.net While traditional methods often involve the use of formaldehyde (B43269) and hydrogen chloride, sometimes with a Lewis acid catalyst, newer and more efficient protocols are continuously being developed. researchgate.net The reactivity of the incorporated halomethyl group makes these compounds valuable intermediates in the synthesis of polymers, pharmaceuticals, and other specialty chemicals. researchgate.net For instance, the chloromethyl group is the least chemically reactive among the common halomethyl groups (CH2Cl, CH2Br, CH2I), yet it remains a workhorse in synthetic applications. researchgate.net
Overview of Academic Research Directions for Chloromethylated Benzothiazoles
Academic research on chloromethylated benzothiazoles, particularly 6-(chloromethyl)benzo[d]thiazole, is primarily focused on its role as a key intermediate for the synthesis of novel, biologically active molecules. The reactivity of the chloromethyl group at the 6-position of the benzothiazole nucleus allows for the introduction of a wide range of substituents, leading to the generation of extensive compound libraries for pharmacological screening.
One major research direction involves the synthesis of various derivatives by nucleophilic substitution of the chlorine atom. For example, reaction with amines, thiols, or phenols can introduce diverse side chains, which have been shown to modulate the biological activity of the resulting compounds. smolecule.com These modifications are often aimed at exploring the structure-activity relationships (SAR) of benzothiazole derivatives as potential therapeutic agents. nih.gov
Another significant area of investigation is the development of new synthetic methodologies for the preparation of chloromethylated benzothiazoles and their subsequent elaboration. jyoungpharm.org This includes optimizing reaction conditions to improve yields and reduce the formation of byproducts. Furthermore, research is directed towards the biological evaluation of the synthesized derivatives for a variety of therapeutic targets, including cancer, infectious diseases, and neurodegenerative disorders. nih.govnih.gov The dichlorophenyl-containing chlorobenzothiazole, for instance, has demonstrated significant anticancer activity against various cancer cell lines. nih.gov
Below is a table summarizing some key research findings related to chloromethylated benzothiazoles:
| Compound/Derivative | Research Focus | Key Finding |
| Dichlorophenyl-containing chlorobenzothiazole | Anticancer Activity | Showed good anticancer activity against 9 different cancer cell lines. nih.gov |
| 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-((2-fluorobenzyl)oxy)benzo[d]thiazole | Anticonvulsant Activity | Exhibited significant anticonvulsant activity in the maximal electroshock (MES) test. nih.gov |
| N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives | Anti-inflammatory Activity | A series of these derivatives were synthesized and evaluated for their anti-inflammatory properties. researchgate.net |
| Substituted thioxothiazolidine acetamide (B32628) benzothiazole derivative | Anticancer Activity | Showed effective anticancer activity against the HeLa cell line. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(chloromethyl)-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNS/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJSICZOZHJCLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CCl)SC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90628838 | |
| Record name | 6-(Chloromethyl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149440-49-3 | |
| Record name | 6-(Chloromethyl)benzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149440-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Chloromethyl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(Chloromethyl)benzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 6 Chloromethyl Benzo D Thiazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlations, a complete structural map can be assembled.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis
The ¹H NMR spectrum of 6-(Chloromethyl)benzo[d]thiazole provides crucial information about the number, environment, and connectivity of protons in the molecule. The aromatic protons on the benzo[d]thiazole ring system typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The precise chemical shifts and coupling patterns of these protons are diagnostic for the substitution pattern. For a 6-substituted benzothiazole (B30560), one would expect to see specific splitting patterns for the protons at positions 4, 5, and 7. The chloromethyl group introduces a characteristic singlet in the upfield region of the spectrum (typically δ 4.5-5.0 ppm), resulting from the two equivalent protons on the methylene (B1212753) carbon adjacent to the chlorine atom.
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 7.0 - 9.0 | d, dd |
| -CH₂Cl | 4.5 - 5.0 | s |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis
Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the number of unique carbon environments within this compound. The carbon atoms of the benzothiazole ring will resonate in the aromatic region (δ 110-160 ppm). The carbon of the chloromethyl group (-CH₂Cl) will appear in the aliphatic region, typically between δ 40-50 ppm, influenced by the electronegativity of the attached chlorine atom. The chemical shifts of the aromatic carbons provide further confirmation of the substitution pattern on the benzene (B151609) ring.
| Carbon | Expected Chemical Shift (ppm) |
| Aromatic-C | 110 - 160 |
| -CH₂Cl | 40 - 50 |
Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY would reveal the correlations between adjacent aromatic protons, helping to trace the connectivity around the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is instrumental in assigning the carbon signal for each protonated carbon in the molecule, such as linking the aromatic proton signals to their corresponding aromatic carbon signals and the chloromethyl proton singlet to its carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) correlations between protons and carbons. This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between different parts of the molecule. For instance, correlations between the chloromethyl protons and the aromatic carbons of the benzothiazole ring would definitively place the chloromethyl group at the 6-position.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, regardless of whether they are directly bonded. This can be used to confirm the spatial relationships between the chloromethyl protons and the adjacent aromatic protons.
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound with high confidence. The experimentally determined exact mass can be compared to the calculated theoretical mass for the chemical formula C₈H₆ClNS, confirming the identity of the compound.
| Technique | Information Obtained |
| HRMS | Exact molecular mass and elemental composition |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then subjected to fragmentation. The resulting fragment ions are then analyzed to provide detailed structural information. The fragmentation pattern of this compound would be expected to show characteristic losses. A primary fragmentation pathway would likely involve the loss of the chloromethyl group or a chlorine radical, leading to the formation of a stable benzothiazolyl-methyl cation or radical cation. Further fragmentation of the benzothiazole ring system would provide additional structural confirmation. Analysis of these fragmentation pathways is crucial for the unequivocal identification of the compound.
Various Ionization Techniques (e.g., ESI, MALDI, NALDI)
Mass spectrometry (MS) is an essential tool for determining the molecular weight and probing the fragmentation patterns of a molecule. For this compound (molar mass: 183.66 g/mol ), various ionization techniques can be employed, each with specific advantages.
Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly useful for polar molecules and is often coupled with liquid chromatography (LC-MS). In a typical positive ion mode ESI-MS analysis, this compound would be expected to produce a prominent protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 184. The presence of chlorine would also generate a characteristic isotopic pattern, with a smaller peak at m/z 186 (the [M+2+H]⁺ ion) with an intensity of about one-third of the [M+H]⁺ peak, confirming the presence of a single chlorine atom. Fragmentation of the parent ion would likely involve the loss of the chloromethyl group.
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique suitable for a wide range of molecules, including those that are less soluble or prone to fragmentation. In a MALDI-TOF (Time-of-Flight) analysis, the compound, co-crystallized with a suitable matrix, would also be expected to show the protonated molecular ion [M+H]⁺.
Nanoliter-Dispensing Automated Laser Desorption Ionization (NALDI): NALDI is a matrix-free laser desorption/ionization method that can provide high-throughput analysis. While specific data for this compound is not prevalent in the literature, this technique could offer a clean spectrum with the molecular ion as the base peak, minimizing interference from matrix signals.
Although specific experimental mass spectra for this compound are not widely published, analysis of its isomer, 2-(chloromethyl)-benzo[d]-thiazole, has shown a molecular ion peak at 183.6 (M⁺) in LC-MS studies, which aligns with the expected molecular weight. bldpharm.com The fragmentation would primarily be dictated by the stability of the benzothiazole ring and the lability of the C-Cl bond in the chloromethyl group.
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy provide critical insights into the functional groups and conjugated systems within a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. For this compound, the IR spectrum would exhibit characteristic peaks that confirm its structural features.
The key expected vibrational modes include:
Aromatic C-H Stretching: Typically observed in the region of 3100-3000 cm⁻¹.
Aliphatic C-H Stretching: From the chloromethyl (-CH₂Cl) group, expected around 2950-2850 cm⁻¹.
C=N Stretching: A sharp, medium-to-strong intensity band characteristic of the thiazole (B1198619) ring, expected in the 1650-1580 cm⁻¹ region. derpharmachemica.com
C=C Stretching: Aromatic ring vibrations from the benzene portion of the molecule, appearing as multiple bands in the 1600-1450 cm⁻¹ range. nist.gov
CH₂ Bending (Scissoring): A characteristic vibration for the methylene group, typically found near 1465 cm⁻¹.
C-Cl Stretching: The vibration of the carbon-chlorine bond in the chloromethyl group, usually appearing as a strong band in the 800-600 cm⁻¹ region.
C-S Stretching: Vibrations involving the carbon-sulfur bond of the thiazole ring are typically weaker and can be found in the 750-600 cm⁻¹ range.
The precise positions of these peaks can provide a unique fingerprint for the molecule, confirming the presence of the benzothiazole core and the chloromethyl substituent.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | Benzene Ring | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch | -CH₂Cl | 2950 - 2850 | Medium |
| C=N Stretch | Thiazole Ring | 1650 - 1580 | Medium-Strong |
| C=C Stretch | Aromatic Ring | 1600 - 1450 | Variable |
| CH₂ Bend | -CH₂Cl | ~1465 | Medium |
| C-Cl Stretch | -CH₂Cl | 800 - 600 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugated Systems
UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated system. The benzothiazole ring system is a chromophore that absorbs UV radiation, leading to π → π* transitions. The parent benzothiazole molecule typically shows absorption maxima (λmax) around 220, 250, and 285 nm. researchgate.net
For this compound, the fused aromatic system constitutes the primary chromophore. The chloromethyl group, being an auxochrome, is expected to cause a small bathochromic shift (a shift to longer wavelengths) or hyperchromic effect (an increase in absorption intensity) compared to the unsubstituted benzothiazole. The electronic spectrum would be dominated by intense π → π* transitions. The position of these absorption bands is influenced by the solvent polarity. jyoungpharm.org
| Expected λmax Range (nm) | Electronic Transition Type | Chromophore |
|---|---|---|
| 220 - 240 | π → π | Benzothiazole conjugated system |
| 250 - 270 | π → π | Benzothiazole conjugated system |
| 285 - 300 | π → π* | Benzothiazole conjugated system |
Diffraction-Based Structural Analysis
While spectroscopic methods provide valuable information about connectivity and functional groups, diffraction techniques can determine the precise three-dimensional arrangement of atoms.
Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination
To date, a published single-crystal structure for this compound has not been reported in the Cambridge Structural Database. However, if suitable crystals were obtained, SCXRD analysis would provide definitive proof of its structure. The analysis would confirm the planarity of the benzothiazole ring system and determine the precise geometric parameters of the chloromethyl group relative to the ring. Furthermore, it would reveal any significant intermolecular interactions, such as π-π stacking or C-H···N interactions, that govern the crystal packing. The data obtained would be the gold standard for structural elucidation.
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are indispensable for separating components of a mixture, assessing the purity of a compound, and monitoring the progress of a chemical reaction.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor reaction progress. For reactions involving this compound, a spot corresponding to the compound can be compared against the starting materials and products on a TLC plate (e.g., silica (B1680970) gel), visualized under UV light. jyoungpharm.org The difference in retention factors (Rf values) allows for a qualitative assessment of the reaction's conversion.
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique used for the definitive assessment of purity. A sample of this compound would be analyzed, typically using a reverse-phase column (e.g., C18). The compound would elute at a characteristic retention time, and the purity would be determined by integrating the area of its peak relative to the total area of all peaks in the chromatogram. Purity levels exceeding 95% are typically required for research-grade chemicals. bldpharm.com
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is an indispensable tool for assessing the purity of this compound and for the quantitative analysis of reaction mixtures during its synthesis. The technique separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase under high pressure.
For benzothiazole derivatives, reverse-phase HPLC is a commonly employed method. In this mode, a nonpolar stationary phase, typically a C18-bonded silica gel column, is used in conjunction with a polar mobile phase. The separation mechanism is primarily based on the hydrophobic interactions between the analyte and the stationary phase.
While specific HPLC parameters for this compound are not extensively documented in publicly available literature, a representative method can be extrapolated from the analysis of structurally similar benzothiazole compounds. A typical analysis would involve a C18 column with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The gradient or isocratic elution profile, flow rate, and detector wavelength are optimized to achieve optimal separation and sensitivity. The purity of related benzothiazole analogues has been successfully determined to be greater than 99% using such HPLC methods.
A hypothetical, yet representative, set of HPLC conditions for the analysis of this compound is presented in the table below.
| Parameter | Condition |
| Column | C18, 5 µm particle size, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile:Water (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
| Temperature | Ambient |
This table represents a typical set of starting conditions for method development and may require optimization for specific samples and instruments.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a versatile and rapid analytical technique frequently utilized to monitor the progress of chemical reactions involving this compound, to identify compounds in a mixture, and to determine the appropriate solvent system for column chromatography purification.
In the context of benzothiazole synthesis, normal-phase TLC is the standard practice. This involves a polar stationary phase, most commonly silica gel coated on a glass or aluminum plate, and a less polar mobile phase. The separation is based on the principle of adsorption, where more polar compounds interact more strongly with the stationary phase and thus travel a shorter distance up the plate.
For the analysis of this compound and its reaction products, a common mobile phase system is a mixture of ethyl acetate (B1210297) and n-hexane. The polarity of this eluent can be finely tuned by varying the ratio of the two solvents to achieve optimal separation of the desired compound from starting materials and byproducts. The visualization of the separated spots on the TLC plate is typically achieved under ultraviolet (UV) light, as benzothiazole derivatives are generally UV-active.
Based on the analysis of similar compounds, a representative TLC procedure for monitoring a reaction to synthesize a derivative from this compound is outlined below.
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F₂₅₄ plate |
| Mobile Phase (Eluent) | Ethyl Acetate / n-Hexane (e.g., 3:7 v/v) |
| Application | Spotting of the reaction mixture on the baseline |
| Development | Ascending development in a closed chamber |
| Visualization | UV light at 254 nm |
| Retention Factor (Rf) | Varies based on the specific derivative |
The mobile phase composition is a critical parameter and should be optimized for each specific reaction to achieve a target Rf value, typically between 0.3 and 0.7 for the compound of interest, to ensure good separation in subsequent column chromatography.
Reactivity and Chemical Transformations of 6 Chloromethyl Benzo D Thiazole
Nucleophilic Substitution Reactions of the Chloromethyl Group
The chloromethyl group (-CH₂Cl) is analogous to a benzylic halide, making the carbon atom electrophilic and susceptible to attack by a wide variety of nucleophiles. This reactivity is a cornerstone of its synthetic utility.
The chlorine atom in the 6-(chloromethyl) position is a good leaving group, readily displaced by nucleophiles in standard Sₙ2 reactions. This allows for the introduction of a wide array of functional groups at this position. The general reactivity resembles that of benzyl (B1604629) chloride, facilitated by the stabilization of the transition state by the adjacent aromatic system.
Common nucleophiles that can react with 6-(chloromethyl)benzo[d]thiazole include:
Amines: Primary and secondary amines react to form the corresponding 6-(aminomethyl)benzo[d]thiazole derivatives.
Thiols: Thiolates are potent nucleophiles that can displace the chloride to yield 6-(thioether)methylbenzo[d]thiazoles.
Alkoxides and Phenoxides: Reaction with alkoxides or phenoxides produces the corresponding ether derivatives.
Cyanide: The cyanide ion can be introduced to form 6-(cyanomethyl)benzo[d]thiazole, a versatile intermediate that can be further hydrolyzed to a carboxylic acid or reduced to an amine. vanderbilt.edu
Azides: Sodium azide (B81097) provides a route to 6-(azidomethyl)benzo[d]thiazole, which can be subsequently reduced to the primary amine. vanderbilt.edu
These substitution reactions are fundamental for elaborating the structure of the molecule, often as a key step in the synthesis of biologically active compounds. For instance, similar chloroalkyl heterocycles are used to alkylate nucleophilic sites on other molecules to build more complex structures. acs.org
Vicarious Nucleophilic Substitution (VNS) is a sophisticated reaction for the C-H functionalization of electrophile-deficient aromatic and heteroaromatic compounds. organic-chemistry.org In this process, a carbanion bearing a leaving group at the carbanionic center attacks an electrophilic ring, leading to the substitution of a hydrogen atom, typically ortho or para to an electron-withdrawing group. organic-chemistry.orgkuleuven.be
Instead of being the substrate, this compound can act as the carbanion precursor for VNS reactions on other highly electrophilic arenes, such as nitroarenes. researchgate.net The mechanism involves the deprotonation of the chloromethyl group by a strong base (e.g., potassium tert-butoxide) to form a carbanion. This carbanion then attacks the electron-deficient ring (e.g., nitrobenzene), forming a σ-adduct. Subsequent β-elimination of HCl from the adduct restores aromaticity and yields the final substituted product. nih.gov
The general mechanism can be summarized as:
Carbanion Formation: A strong base removes a proton from the α-carbon of the chloroalkyl group.
Nucleophilic Attack: The generated carbanion adds to an electron-deficient aromatic ring.
β-Elimination: The leaving group (chloride) is eliminated, leading to rearomatization and substitution of a hydrogen atom on the electrophilic arene. nih.gov
This reaction provides a powerful method for forming carbon-carbon bonds by alkylating nitroaromatic and other electron-poor heterocyclic systems. researchgate.net
| Reactant 1 (Carbanion Precursor) | Reactant 2 (Electrophilic Arene) | Base | Product Type | Reference |
| (Chloromethyl)benzothiazole | Nitroarenes | t-BuOK | Benzyl-substituted nitroarene | researchgate.net |
| Chloromethyl phenyl sulfone | Nitrobenzene | Base | Benzyl-substituted nitrobenzene | organic-chemistry.orgkuleuven.be |
Electrophilic Aromatic Substitution on the Benzothiazole (B30560) Ring System
Electrophilic aromatic substitution (SₑAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org In this compound, the benzene (B151609) part of the molecule can undergo such reactions. The position of substitution is directed by the existing substituents: the fused thiazole (B1198619) ring and the chloromethyl group.
Functional Group Interconversions Involving the Chloromethyl Moiety
The chloromethyl group is a versatile handle for a variety of functional group interconversions (FGI), extending beyond simple nucleophilic displacement. ub.edu
Conversion to Hydroxymethyl: The chloride can be displaced by a hydroxide (B78521) source, often using water or hydroxide in a suitable solvent system, or via an acetate (B1210297) intermediate followed by hydrolysis, to yield 6-(hydroxymethyl)benzo[d]thiazole.
Conversion to Formyl (Aldehyde): The chloromethyl group can be oxidized to an aldehyde (6-formylbenzo[d]thiazole). Reagents suitable for this transformation include the Kornblum oxidation (using dimethyl sulfoxide (B87167), DMSO) or Sommelet reaction.
Conversion to Carboxylic Acid: More vigorous oxidation can convert the chloromethyl group directly to a carboxylic acid (benzo[d]thiazole-6-carboxylic acid). Alternatively, this can be achieved in two steps by first converting the chloromethyl group to a nitrile (-CN) followed by acidic or basic hydrolysis. vanderbilt.edu
Oxidative and Reductive Transformations of the Chloromethyl Group
Beyond the interconversions that replace the chlorine, the group itself can be the site of redox reactions.
Oxidative Transformations: As mentioned previously, oxidation of the benzylic carbon is a key transformation. The choice of oxidant determines the product. Mild oxidants can yield the aldehyde, while strong oxidants like potassium permanganate (B83412) or chromic acid would typically lead to the carboxylic acid. The sulfur atom in the thiazole ring is also susceptible to oxidation, potentially forming a sulfoxide or sulfone, which can complicate the desired reaction at the chloromethyl group. smolecule.com
Reductive Transformations: The chloromethyl group can be reduced to a methyl group, yielding 6-methylbenzo[d]thiazole. This transformation can be achieved through various methods, including catalytic hydrogenation (e.g., H₂/Pd-C) where the C-Cl bond is cleaved hydrogenolytically, or by using hydride reagents.
Ring-Opening and Rearrangement Reactions of the Benzothiazole Core
Under certain conditions, the benzothiazole ring system itself can undergo cleavage. These reactions typically require forcing conditions or specific reagents that target the heterocyclic portion of the molecule.
Oxidative Ring-Opening: Studies have shown that benzothiazole derivatives can undergo oxidative ring-opening when treated with potent oxidizing agents. For example, treatment with magnesium monoperoxyphthalate hexahydrate (MMPP) in an alcohol solvent can lead to the cleavage of the thiazole ring to produce acylamidobenzene sulfonate esters. scholaris.cascholaris.caresearchgate.net The reaction is believed to proceed through thiazole ring opening followed by oxidation of the resulting thiol intermediate. scholaris.ca
Nucleophilic Ring-Opening: Certain substituted benzothiazoles, particularly those with strong electron-withdrawing groups like a nitro group, can react with nucleophiles like methoxide, leading to the opening of the thiazole ring. rsc.org While this compound does not have a nitro group, this reactivity highlights a potential pathway for the benzothiazole core under specific nucleophilic conditions.
These ring-opening reactions provide a pathway to complex acyclic or alternative heterocyclic structures that are not easily accessible through other synthetic routes. scholaris.ca
Computational and Theoretical Studies of 6 Chloromethyl Benzo D Thiazole and Its Derivatives
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. nbu.edu.saajrconline.org It provides a balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules like 6-(chloromethyl)benzo[d]thiazole.
Optimized Geometries and Conformational Analysis
The first step in any DFT study is the optimization of the molecular geometry to find the most stable arrangement of atoms. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)
| Parameter | Predicted Value (B3LYP/6-311++G(d,p)) |
| C-S Bond Length (Thiazole Ring) | ~1.75 Å |
| C=N Bond Length (Thiazole Ring) | ~1.30 Å |
| C-Cl Bond Length | ~1.79 Å |
| C-C (Ring-Substituent) Bond Length | ~1.51 Å |
| Dihedral Angle (Benzene-Thiazole) | ~0° (near planar) |
| Note: These are illustrative values based on DFT studies of similar benzothiazole (B30560) derivatives. Actual values would require specific calculations for this compound. |
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Charge Distribution
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. scirp.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. academie-sciences.fr A smaller gap suggests a more reactive molecule. academie-sciences.fr
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzothiazole ring system, while the LUMO may be distributed over the entire molecule, including the chloromethyl group. The presence of the electron-withdrawing chlorine atom is likely to lower both the HOMO and LUMO energy levels and potentially reduce the HOMO-LUMO gap compared to unsubstituted benzothiazole, thereby influencing its reactivity.
Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge distribution, hyperconjugative interactions, and the nature of bonding within a molecule. This analysis can provide insights into the delocalization of electron density and the stability of the molecule.
Table 2: Predicted Frontier Molecular Orbital Energies for Benzothiazole Derivatives (Illustrative)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Benzothiazole | -6.5 | -1.2 | 5.3 |
| 6-Chlorobenzothiazole | -6.7 | -1.5 | 5.2 |
| This compound | -6.6 (Predicted) | -1.4 (Predicted) | 5.2 (Predicted) |
| Note: These are illustrative values based on general trends observed in DFT studies of substituted benzothiazoles. scirp.orgnih.gov |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations can accurately predict various spectroscopic parameters, which can aid in the characterization of newly synthesized compounds.
NMR Chemical Shifts: Gauge-Including Atomic Orbital (GIAO) DFT calculations are a standard method for predicting 1H and 13C NMR chemical shifts. nih.govuq.edu.au By comparing the calculated shifts with experimental data, the structure of a molecule can be confirmed. For this compound, specific shifts for the protons and carbons on the benzothiazole ring and the chloromethyl group can be predicted.
Vibrational Frequencies: The calculation of vibrational frequencies using DFT can help in the assignment of bands observed in infrared (IR) and Raman spectra. nih.gov Each vibrational mode corresponds to a specific motion of the atoms in the molecule, and the calculated frequencies can be correlated with experimental spectra to confirm the molecular structure.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in understanding the step-by-step process of chemical reactions. For reactions involving this compound, DFT can be used to map out the potential energy surface, identifying transition states, intermediates, and the activation energies for each step. nih.gov This allows for a detailed understanding of the reaction mechanism, which is crucial for optimizing reaction conditions and predicting the formation of byproducts. For instance, in nucleophilic substitution reactions at the chloromethyl group, computational studies can reveal whether the reaction proceeds through an SN1 or SN2 mechanism.
Molecular Dynamics Simulations for Conformational Landscape and Interactions
While DFT is excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. biointerfaceresearch.com For this compound, MD simulations can be used to explore its conformational landscape in different solvents or to study its interactions with biological macromolecules, such as enzymes or receptors. nih.gov This is particularly relevant for understanding its potential biological activity. The simulations can reveal preferred binding modes, interaction energies, and the stability of the molecule-receptor complex.
Quantum Chemical Approaches to Reactivity Prediction
Beyond HOMO-LUMO analysis, various quantum chemical descriptors derived from DFT calculations can be used to predict the reactivity of this compound. These include:
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around a molecule, indicating regions that are prone to electrophilic or nucleophilic attack.
Global Reactivity Descriptors: Parameters such as chemical potential, hardness, softness, and electrophilicity index can be calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity. scirp.org
Fukui Functions: These functions can be used to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.
These computational approaches provide a comprehensive framework for understanding the chemical and physical properties of this compound and its derivatives, guiding experimental work and accelerating the discovery of new applications.
6 Chloromethyl Benzo D Thiazole As a Versatile Synthetic Building Block
Precursor in the Construction of Complex Heterocyclic Systems
The inherent reactivity of the chloromethyl group in 6-(chloromethyl)benzo[d]thiazole makes it an excellent starting point for the construction of more complex, fused heterocyclic systems. The electrophilic nature of the benzylic carbon facilitates nucleophilic substitution reactions, which can be strategically employed to introduce new ring systems.
For instance, the reaction of this compound with various binucleophiles can lead to the formation of novel polycyclic structures. While direct examples for the 6-chloromethyl isomer are not extensively documented in readily available literature, the reactivity of the isomeric 2-(chloromethyl)benzo[d]thiazole provides a strong precedent. This isomer readily reacts with nucleophiles to form a variety of heterocyclic structures. jyoungpharm.org It is anticipated that this compound would undergo similar transformations. For example, reaction with a molecule containing two nucleophilic centers, such as a 2-aminothiophenol (B119425) derivative, could lead to the formation of a new thiazole (B1198619) or diazepine (B8756704) ring fused to the benzothiazole (B30560) core.
Furthermore, the benzothiazole nucleus itself can participate in annulation reactions. For example, 2-aminobenzothiazoles, which can be readily synthesized with substituents at the 6-position, are common precursors for fused systems like pyrimido[2,1-b]benzothiazoles. nih.gov The 6-(chloromethyl) group can be converted to other functional groups, such as an amino or hydroxyl group, which can then participate in intramolecular cyclizations to form novel heterocyclic frameworks.
A notable example of constructing complex systems involves the synthesis of benzothiazolo-pyrazole heterocycles from aminobenzo[d]thiazole-6-sulfonamide, which is first acylated with chloroacetyl chloride. nih.gov This highlights a pathway where a functional group at the 6-position is key to building more complex structures.
Scaffold for Diverse Derivatization in Synthetic Organic Chemistry
The this compound scaffold is highly amenable to a wide array of derivatization reactions, primarily through nucleophilic substitution of the chlorine atom. This allows for the introduction of a vast range of functional groups, enabling the systematic exploration of chemical space around the benzothiazole core.
The chloromethyl group can be readily displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, to yield a diverse library of derivatives. smolecule.com For example, reaction with primary or secondary amines would yield the corresponding 6-(aminomethyl)benzo[d]thiazole derivatives. These amino derivatives can then be further functionalized, for instance, by acylation or sulfonylation, to produce a wide range of amides and sulfonamides. A study on the synthesis of 2-benzylbenzo[d]thiazole-6-sulfonamide derivatives demonstrates the feasibility of introducing complex side chains at the 6-position. nih.gov
The following table illustrates the potential for diverse derivatization of the this compound scaffold based on the known reactivity of similar compounds.
| Nucleophile | Resulting Functional Group at C6 | Potential Derivative Class |
| Primary/Secondary Amine | -CH₂-NR¹R² | Aminomethylbenzothiazoles |
| Thiol | -CH₂-SR | Thioether Derivatives |
| Alkoxide | -CH₂-OR | Ether Derivatives |
| Cyanide | -CH₂-CN | Acetonitrile (B52724) Derivatives |
| Azide (B81097) | -CH₂-N₃ | Azidomethylbenzothiazoles |
These derivatization strategies are crucial in fields like medicinal chemistry, where the introduction of different functional groups can significantly impact the biological activity of the molecule. For instance, the synthesis of compounds with anti-inflammatory activity has been achieved through the functionalization of a 6-nitro-2-aminobenzothiazole, showcasing the importance of substitution at the 6-position. nih.gov
Utility in the Development of Chemical Libraries for Material Science Applications
Benzothiazole derivatives are well-known for their unique photophysical properties, including strong fluorescence and luminescence, which makes them valuable components in the development of advanced materials. researchgate.net this compound serves as a key building block for the synthesis of functional materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
The development of donor-acceptor (D-A) polymers is a significant area of research in organic electronics, and benzothiadiazole and its derivatives are often employed as the electron-acceptor unit. researchgate.net The 6-(chloromethyl) group on the benzothiazole ring provides a convenient handle for polymerization reactions or for attaching the benzothiazole moiety to other molecular components. For example, it can be converted to a variety of functional groups suitable for cross-coupling reactions, such as Suzuki or Stille couplings, which are commonly used to create conjugated polymers.
Furthermore, the benzothiazole scaffold is a component of molecules exhibiting aggregation-induced emission (AIE). mdpi.com AIE materials are highly fluorescent in the aggregated or solid state, making them ideal for applications in sensing and imaging. The synthesis of pyrimido[2,1-b] nih.govsmolecule.combenzothiazole (PBT)-based AIEgens with tunable full-color emission and high solid-state fluorescence quantum yields has been reported. nih.gov The ability to functionalize the benzothiazole core at the 6-position using the chloromethyl group allows for the fine-tuning of the electronic and steric properties of the resulting materials, thereby influencing their AIE characteristics.
The following table summarizes the potential utility of this compound in material science.
| Application Area | Role of this compound | Potential Material Properties |
| Organic Light-Emitting Diodes (OLEDs) | Precursor for emissive materials | Tunable fluorescence/luminescence |
| Organic Photovoltaics (OPVs) | Building block for donor-acceptor polymers | Electron-accepting moiety |
| Chemical Sensors | Scaffold for fluorescent probes | Aggregation-induced emission (AIE) |
| Dyes and Pigments | Core structure for chromophores | Specific colorimetric properties |
Role in Multi-Component Reactions and Cascade Transformations
Multi-component reactions (MCRs) and cascade transformations are powerful tools in synthetic organic chemistry that allow for the construction of complex molecules from simple starting materials in a single step, thereby increasing efficiency and reducing waste. nih.gov Benzothiazole derivatives are frequently utilized as key components in such reactions.
While specific examples detailing the participation of this compound in MCRs are not abundant, the general reactivity of the benzothiazole scaffold suggests its high potential. For instance, 2-aminobenzothiazoles, which can bear substituents at the 6-position, are known to participate in three-component reactions with aldehydes and 1,3-dicarbonyl compounds to yield fused heterocyclic systems like pyrimido[2,1-b]benzothiazoles. nih.gov The 6-(chloromethyl) group could be carried through such a reaction sequence or be modified beforehand to introduce other functionalities.
Cascade reactions, where a series of intramolecular transformations occur sequentially without the isolation of intermediates, are also a hallmark of benzothiazole chemistry. Visible-light-promoted cascade cyclizations have been developed to access complex fused systems like benzo[d]imidazo[5,1-b]thiazoles. rsc.org The reactive chloromethyl group of this compound could potentially initiate or participate in such a cascade. For example, after an initial nucleophilic substitution, the newly introduced group could undergo a subsequent intramolecular cyclization onto the benzothiazole ring system.
A plausible cascade sequence could involve the initial reaction of this compound with a nucleophile, followed by an intramolecular cyclization triggered by a second functional group present on the nucleophile or the benzothiazole core. This approach allows for the rapid construction of molecular complexity from a relatively simple starting material.
Q & A
Basic Synthesis Methods: What are the standard protocols for synthesizing 6-(chloromethyl)benzo[d]thiazole derivatives?
The synthesis of this compound derivatives typically involves cyclization or condensation reactions. For example, a common approach involves reacting 2-aminothiophenol derivatives with chloroacetonitrile or chloroacetyl chloride under acidic or basic conditions. Ethanol or methanol is often used as a solvent, with bromine or iodine as cyclization catalysts . In one protocol, intermediates like 4-(4-chlorophenyl)thiazol-2-amine are formed by reacting p-acetophenone and thiourea with bromine in ethanol, followed by coupling with chlorinated carboxylic acids to yield the final product . Microwave-assisted synthesis has also been explored to reduce reaction times .
Advanced Synthesis: How can nickel-catalyzed cross-coupling reactions diversify this compound derivatives?
Advanced functionalization of this compound can be achieved via nickel-catalyzed cross-coupling. A patent describes using 4 mol% NiCl₂(dppf) and 2,2'-bipyridine as a ligand to couple 2-substituted benzo[d]thiazoles with aryl or alkenyl aluminum reagents. This method tolerates electron-donating and electron-withdrawing groups on both the benzo[d]thiazole core and the organoaluminum reagent, yielding diverse derivatives (41–94% isolated yields) under conventional heating or microwave conditions .
Biological Evaluation: What experimental designs are used to assess the anticancer potential of this compound derivatives?
Derivatives are screened against cancer cell lines (e.g., A549 lung carcinoma) using cytotoxicity assays (e.g., MTT or SRB). Morphological studies, such as analyzing nuclear fragmentation or membrane blebbing via fluorescence microscopy, are conducted to confirm apoptosis. For example, thiazole-pyridazine hybrids derived from benzo[d]thiazole showed IC₅₀ values <10 μM against multiple cancer lines, with SAR studies emphasizing the role of electron-withdrawing substituents (e.g., chloro or trifluoromethyl groups) in enhancing activity . Dose-response curves and selectivity indices (e.g., comparing cancer vs. normal cells) are critical for validating therapeutic potential .
Structural Characterization: Which analytical techniques are essential for confirming the structure of this compound derivatives?
Key techniques include:
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formulas (e.g., [M+H]+ or [M+Na]+ ions) with ppm-level accuracy .
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions, with characteristic shifts for the thiazole ring (e.g., 7.5–8.5 ppm for aromatic protons) .
- X-ray Crystallography : Resolves bond lengths and angles, confirming fused-ring systems (e.g., benzothiazole-pyridine hybrids) .
- FT-IR : Detects functional groups like C-Cl (650–750 cm⁻¹) and C=S (1050–1250 cm⁻¹) .
Data Contradictions: How do reaction conditions impact yields in benzo[d]thiazole synthesis?
Yields vary significantly with methodology. For instance:
- Conventional Heating : Reactions with thiourea and bromine in ethanol yield 35–58% products, limited by side reactions (e.g., over-halogenation) .
- Microwave-Assisted Synthesis : Reduces reaction times (minutes vs. hours) and improves yields (up to 94%) by enhancing reaction homogeneity .
- Catalyst Choice : Nickel catalysts outperform palladium in cross-coupling reactions involving bulky substituents, but Pd(dppf)Cl₂ is preferred for Suzuki-Miyaura couplings with boronic acids .
Structure-Activity Relationship (SAR): Which substituents enhance the bioactivity of this compound derivatives?
- Electron-Withdrawing Groups (EWGs) : Chloro and trifluoromethyl groups at the 6-position increase anticancer activity by improving membrane permeability and target binding .
- Hydrophobic Moieties : Alkenyl or aryl groups at the 2-position (via cross-coupling) enhance interactions with hydrophobic enzyme pockets .
- Heterocyclic Hybrids : Fusion with pyridazine or thiophene rings improves metabolic stability and selectivity .
Radiosynthesis: How is this compound used in PET tracer development?
Radiolabeled derivatives are synthesized via Pd-mediated ¹¹C-carbonylation. For example, 6-bromo-2-aminobenzo[d]thiazole reacts with ¹¹CO in the presence of Pd(dppf)Cl₂ and K₂CO₃ to generate ¹¹C-labeled probes for imaging studies. Purification via HPLC ensures radiochemical purity >95% .
Toxicity and Safety: What precautions are necessary when handling this compound?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
- Waste Disposal : Chlorinated byproducts require neutralization before disposal.
- Storage : Store in airtight containers under inert gas (N₂ or Ar) to prevent hydrolysis .
Mechanistic Studies: How do this compound derivatives induce apoptosis in cancer cells?
Mechanisms include:
- ROS Generation : Thiazole derivatives disrupt mitochondrial membrane potential, increasing reactive oxygen species (ROS) and activating caspase-3/7 .
- Topoisomerase Inhibition : Intercalation into DNA-topoisomerase complexes prevents replication .
- Microtubule Disruption : Analogues like 2-arylthiazoles bind β-tubulin, inhibiting polymerization .
Scale-Up Challenges: What industrial methods optimize large-scale synthesis of this compound?
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions .
- Catalyst Recycling : Immobilized nickel or palladium catalysts enable reuse across batches .
- Green Chemistry : Replace halogenated solvents with ethanol/water mixtures and use biocatalysts for chiral intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
